molecular formula C11H12ClNO B6222030 8-methoxynaphthalen-2-amine hydrochloride CAS No. 858431-17-1

8-methoxynaphthalen-2-amine hydrochloride

Cat. No. B6222030
CAS RN: 858431-17-1
M. Wt: 209.7
InChI Key:
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Description

8-Methoxynaphthalen-2-amine hydrochloride (8-MNA HCl) is an organic compound that belongs to the class of aromatic amines. It is a white crystalline solid that is soluble in water and has a molecular weight of 209.67 g/mol. 8-MNA HCl is widely used in the synthesis of various organic compounds, and its applications in the fields of medicinal chemistry and pharmaceuticals are of particular interest.

Scientific Research Applications

8-MNA HCl has been widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of biologically active compounds such as antibiotics, antivirals, and anti-cancer agents. Furthermore, 8-MNA HCl has been used in the synthesis of peptides, peptidomimetics, and peptidomimetic analogs.

Mechanism of Action

8-MNA HCl is a proton donor and can act as a catalyst in the synthesis of various organic compounds. It can also act as a nucleophile, allowing it to react with electrophiles such as carbonyl compounds and form covalent bonds. Additionally, 8-MNA HCl can act as a base, allowing it to deprotonate a variety of molecules.
Biochemical and Physiological Effects
8-MNA HCl has been shown to affect the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 8-MNA HCl has been shown to affect the activity of protein kinases, which are involved in the regulation of cellular processes such as cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 8-MNA HCl in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, 8-MNA HCl is non-toxic and has been shown to be effective in a variety of applications. However, 8-MNA HCl can be difficult to store and is unstable in the presence of light and moisture.

Future Directions

Future research on 8-MNA HCl should focus on its potential applications in the fields of medicinal chemistry and pharmaceuticals. Additionally, further research should be conducted to explore the potential of 8-MNA HCl as a prodrug and its potential to improve the bioavailability of drugs. Additionally, research should be conducted to explore the potential of 8-MNA HCl as a catalyst in the synthesis of various organic compounds. Finally, further research should be conducted to explore the potential of 8-MNA HCl as a therapeutic agent and its potential to treat a variety of diseases.

Synthesis Methods

The synthesis of 8-MNA HCl is achieved by reacting 8-methoxynaphthalen-2-amine (8-MNA) with hydrochloric acid (HCl). This reaction is carried out in aqueous solution at a temperature of 50-60 °C for 1-2 hours. The resulting product is a white crystalline solid that is soluble in water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methoxynaphthalen-2-amine hydrochloride involves the reaction of 8-methoxynaphthalene with nitrosoamine followed by reduction and acidification to obtain the final product.", "Starting Materials": [ "8-methoxynaphthalene", "Nitrosoamine", "Hydrogen gas", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Nitrosation of 8-methoxynaphthalene with nitrosoamine in the presence of sodium hydroxide to form 8-methoxynaphthalen-2-yl nitrosoamine.", "Step 2: Reduction of 8-methoxynaphthalen-2-yl nitrosoamine with hydrogen gas in the presence of palladium on carbon catalyst to form 8-methoxynaphthalen-2-amine.", "Step 3: Acidification of 8-methoxynaphthalen-2-amine with hydrochloric acid to obtain 8-methoxynaphthalen-2-amine hydrochloride.", "Step 4: Recrystallization of the product from ethanol to obtain pure 8-methoxynaphthalen-2-amine hydrochloride." ] }

CAS RN

858431-17-1

Molecular Formula

C11H12ClNO

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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